molecular formula C19H12ClF3N4OS2 B2752499 2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE CAS No. 671199-97-6

2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B2752499
CAS No.: 671199-97-6
M. Wt: 468.9
InChI Key: LZSRNPMHGQDQLM-UHFFFAOYSA-N
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Description

2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex heterocyclic compound that features a thiazole and triazole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The compound, also known as 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to interact with a variety of enzymes and receptors , making them versatile in their biological activities.

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets that result in changes to cellular processes. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore, as it can make specific interactions with different target receptors . .

Biochemical Pathways

The compound’s effects on biochemical pathways are likely to be diverse, given the range of pharmacological activities associated with 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition

Pharmacokinetics

Triazole compounds, which are structurally similar, are known to bind readily in the biological system with a variety of enzymes and receptors , suggesting potential bioavailability.

Result of Action

The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Given the range of activities associated with 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives , the effects could potentially include inhibition of cancer cell growth, reduction of microbial activity, relief of pain and inflammation, reduction of oxidative stress, inhibition of viral activity, and inhibition of specific enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves a multi-step process. One common method includes the reaction of 4-chlorophenyl isothiocyanate with 1,2,4-triazole to form the intermediate thiazolo[2,3-c][1,2,4]triazole. This intermediate is then reacted with 3-(trifluoromethyl)phenyl acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
  • 2-((5-(4-methylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
  • 2-((5-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Uniqueness

The uniqueness of 2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N4OS2/c20-13-6-4-11(5-7-13)15-9-29-17-25-26-18(27(15)17)30-10-16(28)24-14-3-1-2-12(8-14)19(21,22)23/h1-9H,10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSRNPMHGQDQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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